Cas no 2137650-01-0 (4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol)

4-(4-Chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluorophenyl substituent, enhancing its reactivity and binding affinity in molecular interactions. The compound's pyrazole core, substituted with methyl groups at the 1 and 3 positions, contributes to its stability and selectivity. The hydroxyl group at the 5-position offers a versatile site for further functionalization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and purity make it suitable for precise synthetic applications.
4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol structure
2137650-01-0 structure
Product name:4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol
CAS No:2137650-01-0
MF:C11H10ClFN2O
MW:240.661304950714
CID:6306838
PubChem ID:165457707

4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-713364
    • 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol
    • 2137650-01-0
    • Inchi: 1S/C11H10ClFN2O/c1-6-10(11(16)15(2)14-6)7-3-4-8(12)9(13)5-7/h3-5,14H,1-2H3
    • InChI Key: QZYCRRKBHNYLDX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C1C(N(C)NC=1C)=O

Computed Properties

  • Exact Mass: 240.0465688g/mol
  • Monoisotopic Mass: 240.0465688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 2.7

4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-713364-1.0g
4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol
2137650-01-0
1g
$0.0 2023-06-06

Additional information on 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol

4-(4-Chloro-3-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazol-5-Ol: A Comprehensive Overview

The compound with CAS No. 2137650-01-0, known as 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a hydroxyl group (-OH) at the 5-position and a substituted phenyl ring at the 4-position makes this molecule particularly interesting for its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. For instance, researchers have explored the anti-inflammatory, antioxidant, and anticancer properties of this compound. The substitution pattern on the phenyl ring, specifically the chlorine and fluorine atoms at the 4-chloro and 3-fluoro positions, plays a crucial role in modulating the compound's pharmacokinetic properties and bioavailability. These substituents not only enhance the molecule's stability but also contribute to its selectivity in binding to specific biological targets.

The synthesis of 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of chlorine and fluorine atoms is achieved through electrophilic aromatic substitution reactions, which are carefully controlled to ensure high yields and purity. Subsequent steps involve the formation of the pyrazole ring using condensation reactions between an aldehyde or ketone and an amine derivative. The hydroxyl group is introduced at the final stage through a hydroxylation reaction, completing the synthesis.

In terms of applications, this compound has shown promise in various therapeutic areas. For example, it has been investigated as a potential lead compound for developing novel antitumor agents. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Additionally, its antioxidant properties make it a candidate for use in neuroprotective agents against conditions like Alzheimer's disease.

The structural uniqueness of 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol also lends itself to applications in materials science. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor technology. Researchers have reported that this compound can act as a ligand in metalloenzyme mimics, offering potential applications in asymmetric catalysis.

From an environmental perspective, understanding the fate and transport of this compound is essential for assessing its safety profile. Studies have shown that it undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. This information is critical for ensuring that its use does not pose risks to aquatic ecosystems or human health.

In conclusion, CAS No. 2137650-01-0, or 4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-oL, represents a versatile molecule with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

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